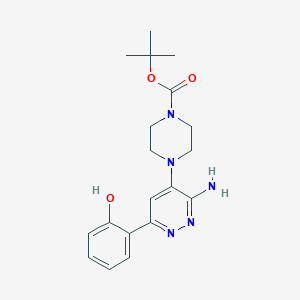
Sgc-smarca-brdviii
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SGC-SMARCA-BRDVIII is a chemical probe designed to target the bromodomains of SMARCA2, SMARCA4, and PB1 (5). These bromodomains are part of the SWI/SNF chromatin remodeling complexes, which play a crucial role in regulating DNA accessibility and, consequently, gene expression. The SWI/SNF complexes are known to be strong tumor suppressors, and their dysfunction can lead to oncogenic programs or deregulate cell lineage differentiation mechanisms .
Preparation Methods
The synthesis of SGC-SMARCA-BRDVIII involves multiple steps, including the formation of a pyridazinyl-piperazine scaffold. The compound is typically synthesized through a series of reactions involving the coupling of a pyridazine derivative with a piperazine moiety, followed by functional group modifications to enhance its binding affinity and selectivity for the target bromodomains .
Chemical Reactions Analysis
SGC-SMARCA-BRDVIII primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amino and hydroxyl groups on the pyridazine ring. Common reagents used in these reactions include various halogenating agents and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups, which can be used to study the structure-activity relationship of the probe .
Scientific Research Applications
SGC-SMARCA-BRDVIII has a wide range of scientific research applications:
Chemistry: It is used as a chemical probe to study the function of bromodomains in the SWI/SNF complexes.
Biology: The compound is employed in cell-based assays to investigate the role of SMARCA2, SMARCA4, and PB1 (5) in cellular processes such as adipogenesis.
Medicine: this compound is used in cancer research to understand the mechanisms by which SWI/SNF complexes suppress tumor formation and how their dysfunction can lead to cancer.
Industry: The compound is utilized in the development of new therapeutic agents targeting bromodomains for the treatment of various diseases
Mechanism of Action
SGC-SMARCA-BRDVIII exerts its effects by binding to the bromodomains of SMARCA2, SMARCA4, and PB1 (5) with high affinity. This binding inhibits the interaction of these bromodomains with acetylated histones, thereby preventing the chromatin remodeling activity of the SWI/SNF complexes. This inhibition can lead to changes in gene expression and cellular differentiation processes. The compound has been shown to block adipocyte differentiation in 3T3-L1 murine fibroblast cultures by preventing the expression of key adipogenesis genes .
Comparison with Similar Compounds
SGC-SMARCA-BRDVIII is unique in its high selectivity and potency for the bromodomains of SMARCA2, SMARCA4, and PB1 (5). Similar compounds include:
PFI-3: Another bromodomain inhibitor that targets SMARCA2 and SMARCA4 but with a different chemotype.
ACBI-1: A proteolysis targeting chimera (PROTAC) developed from this compound, which also targets the same bromodomains but with a different mechanism of action
Properties
Molecular Formula |
C19H25N5O3 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
tert-butyl 4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H25N5O3/c1-19(2,3)27-18(26)24-10-8-23(9-11-24)15-12-14(21-22-17(15)20)13-6-4-5-7-16(13)25/h4-7,12,25H,8-11H2,1-3H3,(H2,20,22) |
InChI Key |
AQTNUGRRZDRZIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NN=C2N)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















